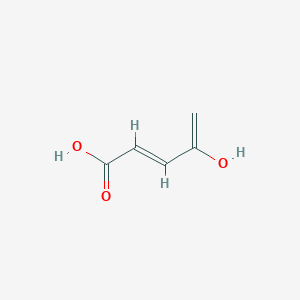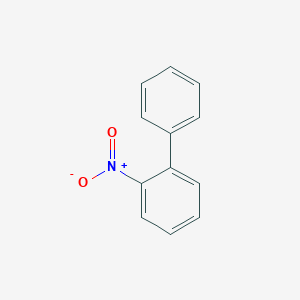![molecular formula C9H18O2 B167170 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) CAS No. 134175-92-1](/img/structure/B167170.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid with a molecular formula of C10H20O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) exhibits various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. It has also been shown to exhibit antiviral and antifungal activity. In animal studies, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been shown to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) in lab experiments is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI). One potential direction is the investigation of its potential applications in the development of novel anticancer, antiviral, and antifungal agents. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and its potential interactions with biological targets. Another potential direction is the investigation of its potential applications in the development of novel materials with unique properties. Finally, future studies may focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then subjected to hydrolysis to yield the desired product. Another method involves the reaction of 2-methyl-3-butyn-2-ol with oxirane in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the field of agrochemicals, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been investigated for its potential use as a pesticide and herbicide. Additionally, this compound has been studied for its potential applications in materials science, including its use as a monomer in the synthesis of polymeric materials.
Propiedades
Número CAS |
134175-92-1 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1R)-2-methyl-1-[(2R,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9-/m1/s1 |
Clave InChI |
NQKUHMCAOBVHQC-HRDYMLBCSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
SMILES canónico |
CC(C)C1C(O1)C(C(C)C)O |
Sinónimos |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



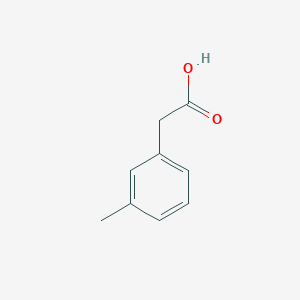
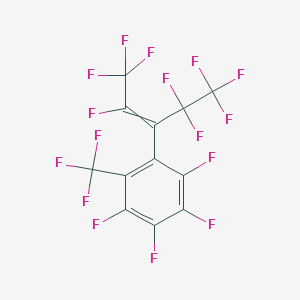
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
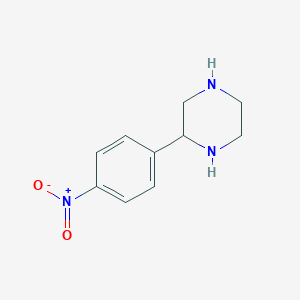
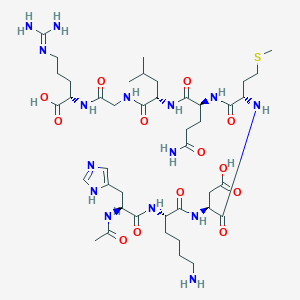
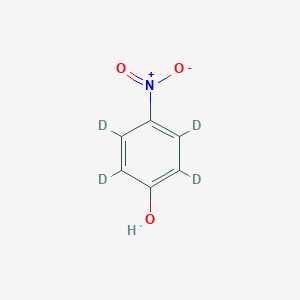
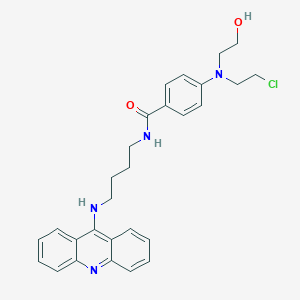
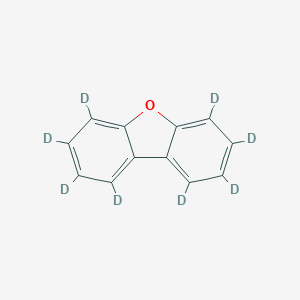
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)


